molecular formula C10H15N B2634724 2,3-Diethylaniline CAS No. 170099-08-8

2,3-Diethylaniline

Cat. No.: B2634724
CAS No.: 170099-08-8
M. Wt: 149.237
InChI Key: NBKTWPJEIBKCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diethylaniline is an organic compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two ethyl groups and one amine group attached to it . The molecular weight is 149.24 g/mol .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.99 g/cm3 at 20 °C . It has a molecular weight of 149.24 g/mol . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Environmental Monitoring and Waste Management

2,6-Diethylaniline, a structural analog of 2,3-diethylaniline, has been identified in industrial pesticide wastewater. A gas chromatography method with a flame ion detector was developed to trace and quantify 2,6-diethylaniline in this context, indicating its importance in environmental monitoring and waste management practices (Xiong Xiao-mei, 2008).

Sensory and Detection Technologies

This compound derivatives have been used to design and synthesize selective and sensitive probes for the detection of bivalent copper ions. One particular compound demonstrated significant changes in absorption and fluorescence intensity upon interaction with Cu(II) ions. This indicates its potential as a novel probe in sensory technologies and on-site visual detection, particularly in applications where high sensitivity and selectivity are required (Y. Gawale et al., 2019).

Material Sciences and Thin Film Analysis

Plasma polymerized 2,6-diethylaniline (PPDEA) thin films, related to this compound, were analyzed to understand the effects of heat treatment and aging on their structural and optical properties. This research is crucial in material science, especially for applications requiring stability and precise optical properties in polymers and thin films (R. Matin & A. H. Bhuiyan, 2012).

Chemical Reactivity and Interaction Studies

The reactivity patterns of diethylaniline radical cations, including those formed by this compound, have been studied to understand their interactions with various nucleophiles. This research provides valuable insights into the chemical behavior of diethylaniline compounds and their potential applications in synthetic organic chemistry (Michael Kirchgessner et al., 2006).

Catalysis and Industrial Applications

N,N-diethylaniline, closely related to this compound, has been used as a co-catalyst in polymerization reactions, indicating its utility in industrial processes. It also serves roles in corrosion inhibition and as an antioxidant for lubricating oils, showcasing its versatility in various industrial applications (S. Narayanan & K. Deshpande, 2000).

Safety and Hazards

2,3-Diethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2,3-diethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKTWPJEIBKCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtoAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf=0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf=0.6). 1H NMR (CDCl3,300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hi), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four
Yield
71%
Yield
19%

Synthesis routes and methods II

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtOAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf =0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf =0.6). 1H NMR (CDCl3, 300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hz), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mg
Type
catalyst
Reaction Step Three
Yield
71%
Yield
19%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.